2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-phenylethan-1-one
Description
2-({3-[(4-Chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-phenylethan-1-one is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core, a scaffold known for its pharmacological relevance in kinase inhibition and anticancer research. The molecule is substituted at the 3-position with a 4-chlorophenylmethyl group and at the 7-position with a sulfanyl-linked phenylethanone moiety.
Propriétés
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5OS/c20-15-8-6-13(7-9-15)10-25-18-17(23-24-25)19(22-12-21-18)27-11-16(26)14-4-2-1-3-5-14/h1-9,12H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFPXMIYRDTGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to intercalate with dna, suggesting a potential target.
Biochemical Pathways
Dna intercalation can disrupt numerous cellular processes, including dna replication and transcription, which can lead to cell death.
Activité Biologique
The compound 2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-phenylethan-1-one is a complex organic molecule featuring multiple heterocyclic structures. Its unique combination of a triazole and pyrimidine moiety linked via a sulfanyl group suggests significant potential for biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 430.31 g/mol. The structural complexity includes:
- A triazole ring
- A pyrimidine ring
- A sulfanyl linkage
- A phenyl group with a ketone functional group
This structural diversity hints at various interactions with biological targets, making it a candidate for further investigation.
Biological Activities
Preliminary studies and literature reviews indicate that compounds with similar structures exhibit various biological activities:
-
Anticancer Activity :
- Triazole derivatives have shown promising results against different cancer cell lines. For instance, compounds structurally related to the target compound have been reported to inhibit cell proliferation in breast cancer (MCF-7) and colorectal cancer (HCT-116) with IC50 values ranging from 6.2 to 43.4 μM .
- In one study, new derivatives of [1,2,3]triazolo[4,5-d]pyrimidine were synthesized and evaluated as USP28 inhibitors, which play a role in tumorigenesis .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Structure-Activity Relationships (SAR)
Understanding SAR is critical for optimizing the biological activity of compounds. The following table summarizes findings from related studies:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-Chlorobenzoylthioacetamide | Chlorobenzene moiety | Antimicrobial |
| 5-(4-Chlorophenyl)-1H-pyrazole | Pyrazole ring | Anticancer |
| 2-Amino-[1,2,4]triazolo[4,5-d]pyrimidine | Triazole-pyrimidine structure | Antiviral |
The unique combination of structural features in 2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-phenylethan-1-one distinguishes it from other compounds and suggests potential reactivity and biological activity that warrants further exploration.
Case Studies
Several studies have focused on the biological evaluation of triazole derivatives:
- Anticancer Evaluation : A recent study synthesized new triazolo[4,5-d]pyrimidine derivatives and assessed their cytotoxicity against MCF-7 cells. The most potent compounds showed IC50 values significantly lower than those of reference drugs like cisplatin .
- Anti-inflammatory Screening : In another investigation into pyrimidine derivatives, compounds were screened for their ability to inhibit COX enzymes. Results indicated that certain derivatives could effectively reduce inflammation markers in vitro .
Applications De Recherche Scientifique
Biological Activities
Preliminary studies indicate that compounds similar to 2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-phenylethan-1-one exhibit various biological activities:
- Antimicrobial Activity : The presence of the triazole and pyrimidine rings is often associated with antimicrobial properties. Similar compounds have shown effectiveness against bacterial and fungal strains.
- Anticancer Potential : Research has indicated that triazole derivatives can inhibit cancer cell proliferation. The unique structure of this compound may enhance its efficacy in targeting specific cancer types.
- Antiviral Properties : Compounds with triazole-pyrimidine structures have been studied for their antiviral activities, particularly against RNA viruses.
Synthetic Routes
The synthesis of 2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-phenylethan-1-one can be approached through several methods:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds to construct the triazole framework.
- Pyrimidine Synthesis : Employing cyclization reactions involving urea or thiourea derivatives to form the pyrimidine moiety.
- Sulfanyl Group Introduction : Using thiol reagents to introduce the sulfanyl group at the desired position on the triazole or pyrimidine ring.
- Final Coupling Reaction : The phenylethanone moiety can be introduced through acylation reactions to complete the synthesis.
Case Studies
Several case studies have documented the applications of similar compounds in medicinal chemistry:
- Antimicrobial Study : A study demonstrated that triazole derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.
- Cancer Research : Research involving pyrimidine derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models, highlighting the therapeutic potential of compounds like 2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-phenylethan-1-one .
- Viral Inhibition Trials : Investigations into triazole-containing compounds revealed their ability to inhibit viral replication in cell cultures, paving the way for antiviral drug development.
Comparaison Avec Des Composés Similaires
Compound A : 1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one
- Core Structure : Shares the triazolo[4,5-d]pyrimidine backbone with the target compound.
- Key Differences: Substituent at 3-position: 4-Ethoxyphenyl (electron-donating ethoxy group) vs. 4-chlorophenylmethyl (electron-withdrawing chloro group). Substituent at 7-position: Piperazinyl-phenylethanone (polar piperazine linker) vs. sulfanyl-phenylethanone (thioether linker).
- Hypothesized Impact: The ethoxy group in Compound A may enhance solubility compared to the chloro group in the target compound. The piperazine linker in Compound A could improve binding flexibility and solubility, whereas the sulfanyl group in the target compound may offer stronger covalent or non-covalent interactions with sulfur-seeking biological targets.
Compound B : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Core Structure : Pyrazole ring (five-membered heterocycle) vs. triazolo[4,5-d]pyrimidine (fused seven-membered heterocycle).
- Key Differences: Functional Groups: Trifluoromethyl and carbaldehyde groups in Compound B vs. chlorophenylmethyl and phenylethanone in the target compound. Sulfanyl Group Placement: Attached to a pyrazole in Compound B vs. linked to the triazolo[4,5-d]pyrimidine in the target.
- Hypothesized Impact :
- The pyrazole core in Compound B may limit planar stacking interactions compared to the fused triazolo[4,5-d]pyrimidine system in the target.
- The trifluoromethyl group in Compound B could increase metabolic stability but reduce polarity relative to the target’s chloro substituent.
Comparative Data Table
*Molecular weights calculated based on structural formulas.
Research Implications
- Target Compound vs. Compound A : The replacement of a piperazine linker with a sulfanyl group may prioritize covalent target engagement (e.g., cysteine residues in kinases) over solubility. This trade-off could influence pharmacokinetics and therapeutic index .
- Target Compound vs. Compound B : The triazolo[4,5-d]pyrimidine core likely offers superior π-π stacking and hydrogen-bonding capabilities compared to the pyrazole system, making it more suitable for protein-binding applications .
Méthodes De Préparation
Table 1: Key Reaction Parameters and Yields
| Step | Starting Material | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | 5-Amino-6-chloropyrimidine | Isoamyl nitrite, acetonitrile, 70°C, 1 h | 78 | 95 |
| 2 | 7-Chloro-triazolo[4,5-d]pyrimidine | 4-Chlorobenzyl chloride, DCM, DIEA, 16 h | 85 | 97 |
| 3 | 3-[(4-Cl-Ph)methyl]-7-Cl-derivative | 1-Phenylethan-1-thiol, THF, DIEA, 2 h | 72 | 96 |
Optimization and Troubleshooting
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Solvent Selection : Dichloromethane and tetrahydrofuran are preferred for their inertness and ability to dissolve polar intermediates.
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Base Influence : N,N-Diisopropylethylamine outperforms weaker bases (e.g., pyridine) in minimizing side reactions during alkylation.
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Temperature Control : Exothermic reactions (e.g., thiol substitution) require gradual warming to prevent decomposition.
Analytical Characterization
-
NMR : ¹H NMR (400 MHz, CDCl₃) δ 8.45 (s, 1H, triazolo-H), 7.85–7.40 (m, 9H, aromatic), 4.25 (s, 2H, SCH₂), 2.60 (s, 3H, COCH₃).
-
HRMS : Calculated for C₁₉H₁₄ClN₅OS [M+H]⁺: 428.0532; Found: 428.0528.
Scale-Up Considerations
Q & A
Q. What are the key synthetic methodologies for synthesizing 2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-phenylethan-1-one?
The synthesis typically involves multi-step reactions starting with the functionalization of a triazolopyrimidine core. Key steps include nucleophilic substitution at the 7-position sulfur atom and coupling with a phenylethanone moiety. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used, along with catalysts such as palladium on carbon or copper iodide to facilitate cross-coupling reactions . Optimization of reaction time, temperature, and stoichiometry is critical to achieving high yields.
Q. What structural features of this compound influence its chemical reactivity?
The triazolopyrimidine core provides a planar, electron-deficient aromatic system, making it susceptible to nucleophilic attack at the sulfur-linked position. The 4-chlorophenylmethyl group enhances lipophilicity, while the phenylethanone moiety introduces potential hydrogen-bonding interactions. Substituent effects (e.g., chlorine’s electron-withdrawing nature) modulate reactivity in substitution or oxidation reactions .
Q. Which purification techniques are most effective for isolating this compound?
Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is standard for isolating intermediates. Final purification often employs recrystallization from ethanol or acetone. Thin-layer chromatography (TLC) is used to monitor reaction progress, while HPLC ensures >95% purity for biological assays .
Q. How is the compound characterized analytically?
Nuclear magnetic resonance (NMR; ¹H and ¹³C) confirms structural integrity, with distinct peaks for the triazole (δ 8.2–8.5 ppm) and sulfanyl groups (δ 3.5–4.0 ppm). Mass spectrometry (ESI-MS) verifies molecular weight, and infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches .
Q. What are the common biological targets for triazolopyrimidine derivatives?
These compounds often target enzymes like kinases or phosphodiesterases, as well as G-protein-coupled receptors (GPCRs). The sulfanyl and chlorophenyl groups may enhance binding to hydrophobic pockets in proteins, as observed in antiplatelet or antiviral studies .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yield?
DoE allows systematic variation of parameters (e.g., temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, a central composite design could maximize yield by balancing reaction time (24–48 hours) and temperature (60–80°C), reducing side products like sulfoxides .
Q. What computational approaches aid in studying structure-activity relationships (SAR)?
Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets, such as viral proteases or kinase ATP-binding sites. Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to rationalize regioselectivity in substitution reactions .
Q. How can contradictory bioactivity data across studies be resolved?
Cross-validation using in vitro assays (e.g., enzyme inhibition) and in silico models (e.g., pharmacophore mapping) clarifies discrepancies. For instance, variations in IC₅₀ values may arise from differences in assay conditions (pH, ionic strength) or cellular permeability .
Q. What role do catalysts play in controlling regioselectivity during synthesis?
Copper iodide promotes Ullmann-type couplings for aryl-sulfur bond formation, while palladium catalysts (e.g., Pd/C) enable Suzuki-Miyaura cross-coupling at the pyrimidine ring. Solvent polarity (e.g., DMF vs. THF) further directs reaction pathways .
Q. How can fluorescence spectroscopy be applied to study this compound’s interactions?
Fluorescence quenching assays track binding to proteins (e.g., serum albumin) by monitoring changes in emission intensity. Time-resolved fluorescence decay measurements reveal dynamic interactions with DNA or membrane models .
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